molecular formula C3H4BrCl B1337105 1-Propene, 3-bromo-1-chloro- CAS No. 3737-00-6

1-Propene, 3-bromo-1-chloro-

Cat. No.: B1337105
CAS No.: 3737-00-6
M. Wt: 155.42 g/mol
InChI Key: AHUWMUAVZFJTOC-UHFFFAOYSA-N
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Description

1-Propene, 3-bromo-1-chloro- is a useful research compound. Its molecular formula is C3H4BrCl and its molecular weight is 155.42 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Propene, 3-bromo-1-chloro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Propene, 3-bromo-1-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propene, 3-bromo-1-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Conformation

A study by Søvik et al. (1984) explored the gas-phase molecular structure and conformational composition of 2-bromo-3-chloro-1-propene using electron diffraction. The research found a mixture of two conformers with halogen atoms in anti or gauche positions, indicating dynamic structural variations at different temperatures Søvik, Schei, Stōlevik, Hagen, & Shen, 1984.

Photodegradation in Water

Milano, Bernat-Escallon, and Vernet (1990) investigated the photolysis of 1,2-dibromo 3-chloro propane in water, identifying key photoproducts including 3-bromo 1-chloro propene. This study highlights the environmental behavior and potential degradation pathways of such compounds in aquatic systems Milano, Bernat-Escallon, & Vernet, 1990.

Chemical Synthesis and Reactions

Wang, Lu, and Zhang (2010) developed a gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes using propargylic carboxylates, demonstrating the utility of 1-Propene, 3-bromo-1-chloro- in facilitating regioselective and diastereoselective chemical transformations Wang, Lu, & Zhang, 2010.

Vibrational Spectra and Conformations

Research by Schei and Klaeboe (1983) on the vibrational spectra and conformations of 2-bromo-3-chloro-1-propene provided insights into the molecular behavior in different phases, including gaseous, liquid, and solid states. This study contributes to understanding the physical and chemical properties of halogenated propenes Schei & Klaeboe, 1983.

Mechanism of Action

Target of Action

The primary targets of 1-Propene, 3-bromo-1-chloro-, also known as (E)-1-Chloro-3-bromo-1-propene, are likely to be organic compounds in the body that contain a double bond. This is because the compound is an alkylating agent, which means it can add an alkyl group to other molecules . The addition of this group can significantly alter the properties and functions of the target molecule.

Mode of Action

The mode of action of 1-Propene, 3-bromo-1-chloro- involves a chemical reaction known as nucleophilic substitution . In this process, a nucleophile, which is a species that donates an electron pair, replaces a group in another molecule. The compound can act as an electrophile, accepting the electron pair from the nucleophile. This results in the addition of an alkyl group to the nucleophile .

Biochemical Pathways

For instance, it might affect lipid metabolism, as lipids often contain double bonds .

Pharmacokinetics

Excretion would likely occur via the renal system .

Result of Action

The result of the action of 1-Propene, 3-bromo-1-chloro- would depend on the specific targets and pathways it affects. As an alkylating agent, it could potentially alter the function of various biomolecules, leading to changes in cellular processes. This could have a range of effects, from minor alterations in cell function to significant disruptions, depending on the specific targets involved .

Action Environment

The action of 1-Propene, 3-bromo-1-chloro- could be influenced by various environmental factors. For instance, the presence of other reactive species could compete with the compound for its targets, potentially affecting its efficacy. Additionally, factors such as pH and temperature could influence the compound’s reactivity and stability .

Safety and Hazards

The compound is considered hazardous. It is combustible, harmful if swallowed, toxic if inhaled, and suspected of causing genetic defects . It may cause respiratory irritation and is harmful to aquatic life with long-lasting effects .

Future Directions

As an important chemical in the synthesis of various organic compounds, “1-Propene, 3-bromo-1-chloro-” continues to be a subject of research and development. Its use in the synthesis of polymers, pharmaceuticals, and synthetic perfumes suggests potential for further applications in these and related fields .

Properties

IUPAC Name

3-bromo-1-chloroprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrCl/c4-2-1-3-5/h1,3H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUWMUAVZFJTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CCl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101309361
Record name 1-Propene, 3-bromo-1-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101309361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3737-00-6
Record name 1-Propene, 3-bromo-1-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3737-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propene, 3-bromo-1-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101309361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1-chloroprop-1-ene
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